![molecular formula C20H20ClN7O3 B4015642 (4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4015642.png)
(4-chlorobenzyl){2-nitro-5-[4-(1H-1,2,4-triazol-3-ylcarbonyl)-1-piperazinyl]phenyl}amine
Description
This chemical compound is related to a class of 1,2,4-triazole derivatives. Compounds in this class have been studied for their potential in various applications, including antimicrobial activities and as agents in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves reactions between various ester ethoxycarbonylhydrazones and primary amines. For instance, Bektaş et al. (2010) describe the synthesis of novel 1,2,4-triazole derivatives, which might be similar to the synthesis pathway of the compound (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Molecular Structure Analysis
In related compounds, the molecular structure has been analyzed through crystallography. For example, Jotani, Wardell, and Tiekink (2018) discuss the crystallographic analysis of a similar compound, revealing insights into its polymorphs and molecular conformations (Jotani, Wardell, & Tiekink, 2018).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions. For instance, Castro et al. (2001) study the reactions of similar phenyl thionocarbonates with alicyclic amines, which could be relevant for understanding the reactivity of our compound of interest (Castro, Leandro, Quesieh, & Santos, 2001).
Physical Properties Analysis
The physical properties of related compounds can be determined through various analytical techniques. For instance, the crystal structure and physical form of similar compounds have been analyzed by Eckhardt et al. (2020), providing insights into their stability and physical characteristics (Eckhardt, Goddard, Rudolph, Richter, Lehmann, Imming, & Seidel, 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of similar compounds have been a subject of study. For example, Kalgutkar et al. (2007) discuss the genotoxicity and metabolic activation of a compound with a similar structure, which can be crucial for understanding the chemical behavior of the compound (Kalgutkar, Dalvie, Aubrecht, Smith, Coffing, Cheung, Vage, Lame, Chiang, McClure, Maurer, Coelho, & Soliman, 2007).
properties
IUPAC Name |
[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O3/c21-15-3-1-14(2-4-15)12-22-17-11-16(5-6-18(17)28(30)31)26-7-9-27(10-8-26)20(29)19-23-13-24-25-19/h1-6,11,13,22H,7-10,12H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGHHIXYNKAXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=NC=NN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7119774 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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